molecular formula C18H25NO5 B13921463 1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate

Cat. No.: B13921463
M. Wt: 335.4 g/mol
InChI Key: MWTSFJQVUXWRPV-CABCVRRESA-N
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Description

1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions.

    Introduction of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Hydroxyphenyl substitution:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction may lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influencing signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-methoxyphenyl)piperidine-1,3-dicarboxylate
  • 1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-chlorophenyl)piperidine-1,3-dicarboxylate

Uniqueness

1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-9-14(15(11-19)16(21)23-4)12-5-7-13(20)8-6-12/h5-8,14-15,20H,9-11H2,1-4H3/t14-,15+/m1/s1

InChI Key

MWTSFJQVUXWRPV-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)O

Origin of Product

United States

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